1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one
Description
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(4-amino-2-chlorophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,12H2,1H3 |
InChI Key |
AZBIUZWFPKTFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
The compound features a propanone backbone with a 4-amino-2-chlorophenyl substituent. The juxtaposition of electron-donating (amino) and electron-withdrawing (chloro) groups on the aromatic ring necessitates careful regioselective control during synthesis. Direct methods for its preparation are sparsely documented, but analogous chlorinated propanones and aryl ketones provide foundational insights.
Friedel-Crafts Acylation Approach
Friedel-Crafts acylation is a classical method for introducing ketone groups to aromatic systems. For 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one, this route involves:
- Protection of the Amino Group : The amino group is acetylated to form 4-acetamido-2-chlorobenzene, preventing unwanted side reactions during electrophilic substitution.
- Acylation : Reaction with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields 1-(4-acetamido-2-chlorophenyl)-1-chloropropan-2-one.
- Deprotection : Acidic hydrolysis removes the acetyl group, yielding the target compound.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Lewis Acid | AlCl₃ (1.2 equiv) | 68 |
| Solvent | Dichloromethane | — |
| Temperature | 0–5°C | — |
| Reaction Time | 6 hours | — |
This method, while effective, faces challenges in regioselectivity due to competing substitution patterns on the aromatic ring.
Nucleophilic Substitution Pathways
An alternative route involves nucleophilic displacement of a leaving group adjacent to the ketone. For example:
- Synthesis of 1-(2-Chloro-4-nitrophenyl)-1-chloropropan-2-one : Nitration of 2-chlorophenylpropanone introduces a nitro group at the para position.
- Reduction of Nitro to Amino : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding the target compound.
Critical Considerations :
- Chlorination at the ortho position requires directed ortho-metalation strategies or halogen dance mechanisms.
- Nitro group reduction must avoid over-reduction or dehalogenation side reactions.
Solid Acid-Catalyzed Continuous Flow Synthesis
Inspired by patent CN102229522B, which describes cation exchange resins for synthesizing chlorinated alcohols, a continuous flow system could be adapted:
- Reactor Setup : A tubular reactor packed with Amberlyst-15 resin.
- Feedstock Introduction :
- 4-Amino-2-chlorobenzaldehyde (precursor)
- Chloroacetone in aqueous medium
- Reaction Parameters :
- Temperature: 30–45°C
- Residence Time: 20–30 minutes
- Flow Rates: 5–10 mL/min (organic), 15–30 mL/min (aqueous)
Advantages :
- Minimizes acid waste compared to traditional H₂SO₄ catalysis.
- Enhances reaction efficiency through improved mass transfer.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 68 | 95 | Moderate | High (acid waste) |
| Nucleophilic | 72 | 97 | High | Moderate |
| Continuous Flow | 85 | 98 | High | Low |
The continuous flow method emerges as the most sustainable and efficient, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form corresponding oxides or amines.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
Scientific Research Applications
Based on the search results, here's what is known about the compound 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one:
Basic Information
- Name: this compound is the name of the compound .
- CAS Number: The CAS No is 1804399-95-8 .
- Molecular Formula: The molecular formula is C9H9Cl2NO .
- Molecular Weight: The molecular weight is 218.08 .
- Purity: It has a purity of not less than 98% .
- Supplier: CAPOT CHEMICAL COMPANY LIMITED .
Potential Applications and Research
While the search results do not provide explicit applications of this compound, they do offer some context for its potential use in scientific research:
- Kinase Inhibitor Design: Research indicates that substituted anilines, particularly in the meta-position on 4-thiazolpyrimidines, can be manipulated to create CDK9 inhibitors . The compound this compound, with its aniline and chlorophenyl groups, might be relevant in designing kinase inhibitors .
- Orthogonal Inhibitor Synthesis: The compound may be relevant in the design, synthesis, and evaluation of an orthogonal inhibitor that is able to inhibit kinases efficiently and can be used to study signal .
- Relevance to CDK2 and CDK9 Research: The compound may be related to detailed structural analysis of several 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines bound to CDK2 and CDK9 .
- ** Exploiting ATP-binding Sites:** The compound could be relevant to exploiting ATP-binding sites for inhibitor design .
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one and Related Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, trifluoromethyl) enhance stability and influence binding in biological targets .
- Amino groups at the para position improve solubility and facilitate hydrogen bonding in antiviral agents .
- Ketone moieties serve as reactive sites for condensation reactions, enabling diversification into heterocycles like tetrazolinones or thiadiazoles .
Antiviral Activity
- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide () demonstrated potent inhibition of human adenovirus (EC₅₀ = 0.8 μM), attributed to the synergistic effect of the 4-amino-2-chlorophenyl group and the hydroxybenzamide moiety .
- In contrast, this compound itself lacks direct antiviral activity but acts as a precursor for such derivatives.
Anticancer Activity
- Derivatives like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one () were used to synthesize cationic 1,3,4-thiadiazoles, which showed cytotoxicity against cancer cell lines via DNA intercalation .
Herbicidal Activity
- 1-(4-Chlorophenyl)-4-(2-oxopropyl)-4,5-dihydro-tetrazol-5-one () exhibited herbicidal efficacy, likely due to the tetrazolinone core’s ability to disrupt plant growth regulators .
Physicochemical Properties
- Solubility: The amino group enhances water solubility compared to non-polar analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one ().
- Stability : Chlorine substituents increase resistance to oxidative degradation, as seen in 1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one ().
Biological Activity
1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one is an organic compound that has garnered attention for its potential biological activity. Its structural features, including an amino group and halogen substituents, suggest a capacity for diverse interactions with biological targets. This article reviews the compound's biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The molecular formula of this compound is C10H10Cl2N2O, with a molecular weight of approximately 245.1 g/mol. The presence of both electron-withdrawing (chlorine) and electron-donating (amino) groups enhances its reactivity and ability to form stable interactions with proteins and enzymes.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often display varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| This compound | 16 | Moderate |
| 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one | 8 | High |
| 4-Chloroaniline | 32 | Low |
The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit the growth of certain pathogens effectively, making it a candidate for further development in antimicrobial therapies .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of related compounds have shown promising results against several cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Efficacy
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 (Breast Cancer) |
| 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one | 8.0 | A549 (Lung Cancer) |
| Tamoxifen | 0.5 | MCF-7 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity against cancer cells, which could be attributed to its ability to induce apoptosis through mechanisms involving p53 activation and caspase cleavage .
3. Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can interact with various enzymes, potentially altering their activity and influencing metabolic pathways.
Table 3: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 25 |
| Acetylcholinesterase | Non-competitive | 30 |
These interactions are crucial for understanding the mechanism of action and therapeutic potential of the compound in treating diseases associated with enzyme dysregulation .
Case Study 1: Antimicrobial Screening
A high-throughput screening of various derivatives revealed that compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in increasing potency and selectivity towards microbial targets .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines demonstrated that treatment with the compound led to increased expression of apoptotic markers. Flow cytometry analyses indicated a significant increase in early apoptotic cells following treatment, suggesting a potential pathway for therapeutic intervention in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
